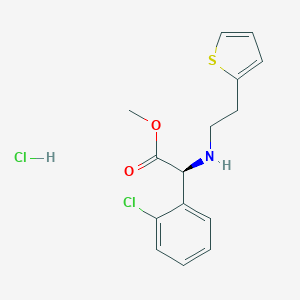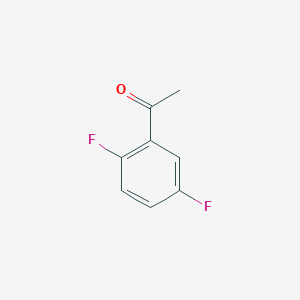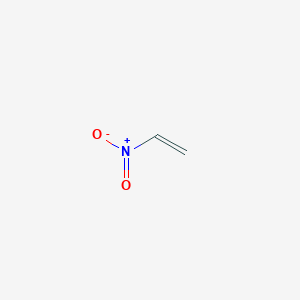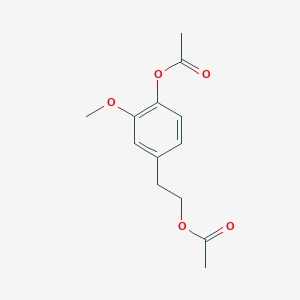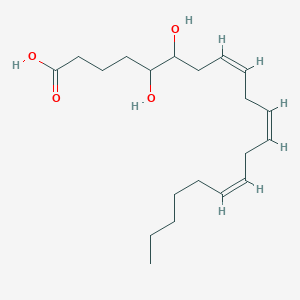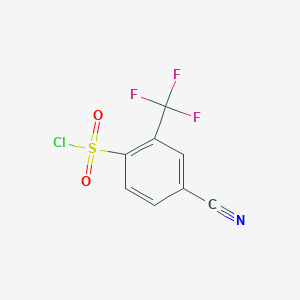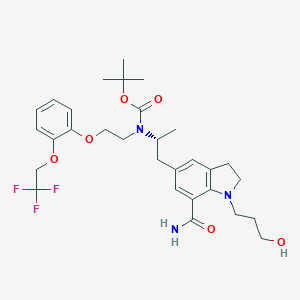
N-tert-Butyloxycarbonyl Silodosin
Übersicht
Beschreibung
N-tert-Butyloxycarbonyl Silodosin (NBOC-silodosin) is a novel drug with a wide range of potential applications in the field of scientific research. It is an inhibitor of the enzyme cyclooxygenase, which is involved in the production of arachidonic acid and its metabolites. NBOC-silodosin has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, and is being actively investigated for its potential use in treating cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Entfernung der N-Boc-Schutzgruppe
Die N-tert-Butyloxycarbonyl (Boc)-Gruppe ist eine der am häufigsten verwendeten Amin-Schutzgruppen in mehrstufigen Reaktionen in der synthetischen organischen Chemie sowie in der Peptidsynthese . Es wurde eine effiziente und nachhaltige Methode zur N-Boc-Deprotektion unter Verwendung eines tiefen eutektischen Lösungsmittels (DES) aus Cholinchlorid/p-Toluolsulfonsäure beschrieben, das als Reaktionsmedium plus Katalysator verwendet wird . Die gewählten Bedingungen ermöglichen die Deprotektion einer Vielzahl von N-Boc-Derivaten in ausgezeichneten Ausbeuten .
Grüne Chemie
Die Strategie, DES für die N-Boc-Deprotektion zu verwenden, hat Vorteile in Bezug auf Grüne Chemie, Einfachheit und kurze Reaktionszeiten und macht sie zu einer nützlichen Alternative zu Standardmethoden . Dies stimmt mit den Prinzipien der Grünen Chemie überein, die darauf abzielen, die Verwendung potenziell gefährlicher Substanzen zu eliminieren oder zu verringern, die sowohl für die Umwelt als auch für die menschliche Gesundheit schädlich sind .
Milde Deprotektionsmethode
Es wurde eine milde Methode zur selektiven Deprotektion der N-Boc-Gruppe aus einer strukturell vielfältigen Reihe von Verbindungen beschrieben, die aliphatische, aromatische und heterocyclische Substrate umfasst . Diese Methode verwendet Oxalylchlorid in Methanol und findet unter Raumtemperaturbedingungen für 1–4 Stunden mit Ausbeuten von bis zu 90% statt .
Anwendung in der Totalsynthese
Die milde Deprotektionsmethode sollte sich als nützlich für die Totalsynthese erweisen, für die Deprotektion von N-Boc von Substraten in Gegenwart anderer funktioneller Gruppen .
Anwendung in der pharmazeutischen Industrie
Die Prinzipien der Grünen Chemie wurden auch in der pharmazeutischen Industrie etabliert
Wirkmechanismus
Target of Action
N-tert-Butyloxycarbonyl Silodosin is a compound that is used in various chemical reactions
Mode of Action
The mode of action of this compound involves the deprotection of the N-Boc group from a structurally diverse set of compounds . This process is facilitated by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . The electrophilic character of oxalyl chloride is postulated for this deprotection strategy .
Biochemical Pathways
The compound is involved in the deprotection of the N-Boc group, which is a key functionality present in several compounds such as natural products, amino acids, and peptides . This suggests that it may influence the biochemical pathways associated with these compounds.
Result of Action
The result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This process results in the formation of deprotected tert-butyl carbamates . .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical agents . For instance, the deprotection reactions take place under room temperature conditions . Additionally, the presence of oxalyl chloride in methanol facilitates the deprotection process . .
Safety and Hazards
N-tert-Butyloxycarbonyl Silodosin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing face, hands, and any exposed skin thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
A recent study describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPCPLUGJAGRLM-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




